5-(4-Iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(4-Iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features an oxadiazole ring substituted with a carboxylic acid group and a 4-iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-iodobenzoic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with carbon disulfide and potassium hydroxide to yield the oxadiazole ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-(4-Iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.
Coupling Reactions: The compound can be used in Suzuki-Miyaura and other palladium-catalyzed coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are common.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the iodine atom.
- Coupling reactions produce biaryl compounds with various substituents.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic structures.
Biology and Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties .
Industry: In materials science, the compound is investigated for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The exact mechanism of action of 5-(4-Iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
4-Iodophenol: Shares the 4-iodophenyl group but lacks the oxadiazole ring.
1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.
Uniqueness: 5-(4-Iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the combination of the 4-iodophenyl group and the oxadiazole ring, which imparts distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C9H5IN2O3 |
---|---|
Molecular Weight |
316.05 g/mol |
IUPAC Name |
5-(4-iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C9H5IN2O3/c10-6-3-1-5(2-4-6)8-11-7(9(13)14)12-15-8/h1-4H,(H,13,14) |
InChI Key |
XKZPJUNICUDZMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)C(=O)O)I |
Origin of Product |
United States |
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